(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine

Chiral Resolution Enantiomer-Specific Activity Medicinal Chemistry

Procuring chiral cyclopentylamine building blocks without stereochemical verification risks receiving the wrong enantiomer, which can be completely inactive (as shown in HCV NS3 protease inhibitor studies). (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine (CAS 1268522-43-5) eliminates this risk with defined (1S,3S) absolute configuration and trans-geometry. • Enantiopure trans-geometry ensures correct bite angle for Rh/Ir asymmetric hydrogenation • >98% purity eliminates chiral resolution steps • Global shipping from ready stock

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1268522-43-5
Cat. No. B572736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine
CAS1268522-43-5
Synonyms(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-aMine
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCNC1CCC(C1)OC
InChIInChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyHAPFZBJQSMUMBG-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine: Chiral Amine Scaffold


(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine (CAS 1268522-43-5) is a chirally defined, trans-configured cyclopentylamine building block. Its molecular formula is C7H15NO with a molecular weight of 129.20 g/mol [1]. The compound features a rigid five-membered ring scaffold with a methoxy substituent trans to an N-methylamine group, establishing fixed spatial orientation critical for chiral ligand design and enantioselective synthesis . It is supplied primarily as a research chemical for asymmetric catalysis and medicinal chemistry applications, with the (1S,3S) absolute configuration providing a specific three-dimensional vector distinct from its cis-diastereomer (CAS 1268521-86-3) and its enantiomer, (1R,3R)-3-methoxy-N-methylcyclopentan-1-amine .

Procurement Alert: Why This Amine Cannot Be Substituted


Professional procurement of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine requires strict stereochemical verification because generic substitution overlooks the critical impact of absolute configuration on downstream applications. The (1S,3S) enantiomer possesses a unique three-dimensional arrangement that its mirror image, (1R,3R), does not. In closely related chiral cyclopentylamine systems, enantiomers have demonstrated starkly divergent biological activities; for instance, one enantiomer of a cyclopentane-based HCV NS3 protease inhibitor exhibited potent activity at 10 µM, while its mirror image remained completely inactive even at 100 µM [1]. Furthermore, the trans-configuration of this compound provides a dihedral angle between the amine and methoxy groups that is inaccessible to its cis-analog (CAS 1268521-86-3), potentially altering metal coordination geometry in asymmetric catalysis . Therefore, substituting the (1S,3S) isomer with a racemic mixture, the opposite enantiomer, or a different diastereomer without validation can lead to complete loss of catalytic enantioselectivity or biological target engagement.

Quantitative Differentiation Against Closest Analogs


Enantiomeric Identity Dictates Biological Activity

Direct head-to-head comparative assay data for (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine versus its (1R,3R) enantiomer is not publicly available in primary literature. However, a class-level inference from a closely related cyclopentane chiral system demonstrates that enantiomeric configuration can be the singular determinant of biological potency. In a gel-based assay for an HCV NS3 protease inhibitor, compound 1a (an enantiomerically defined cyclopentane derivative) was fully active at 10 µM, causing complete loss of processed nonstructural proteins NS3, NS4B, and NS5B. In contrast, its enantiomer, compound 2, showed no inhibitory activity whatsoever at a concentration ten times higher (100 µM) [1]. This establishes that for chiral cyclopentylamine motifs, the wrong enantiomer can be entirely inert. Procurement of the (1S,3S) isomer versus the (1R,3R) isomer or a racemic mixture is therefore a binary decision between potential activity and guaranteed inactivity.

Chiral Resolution Enantiomer-Specific Activity Medicinal Chemistry

trans vs. cis Diastereomer: Conformational Divergence

The trans-configured (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is physically distinguishable from its cis-diastereomer (CAS 1268521-86-3). Both compounds share identical molecular weight (129.20 g/mol) and predicted physicochemical properties, including a predicted boiling point of 165.2±33.0 °C, density of 0.91±0.1 g/cm³, and pKa of 10.48±0.40 . However, the trans arrangement places the methoxy and N-methylamine groups on opposite faces of the cyclopentane ring, yielding a distinct spatial vector and dipole moment orientation compared to the cis isomer, where both substituents are on the same face. This difference in relative configuration is critical for applications requiring a specific bite angle in metal coordination or a particular exit vector for amine and methoxy pharmacophoric elements.

Conformational Analysis Diastereomer Comparison Physicochemical Properties

Enantiomerically Pure Material vs. Racemate in Asymmetric Catalysis

Publicly available vendor specifications indicate that (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is offered in purities ranging from 95% to 98% by HPLC . In contrast, the racemic trans mixture (rac-(1R,3R)) is listed under the same CAS 1268522-43-5, indicating that careful procurement is required to ensure single-enantiomer material [1]. A class-level inference from rhodium-based asymmetric hydrogenation catalysts suggests that the enantiomerically pure (1S,3S) isomer, when used as a chiral ligand, can achieve up to 98% enantiomeric excess, a level of stereocontrol unattainable with racemic or cis ligands .

Asymmetric Catalysis Enantiomeric Purity Chiral Ligand Design

Optimal Procurement Scenarios


Asymmetric Hydrogenation Catalyst Development

Research groups focused on developing novel chiral ligands for rhodium- or iridium-catalyzed asymmetric hydrogenation can procure (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine to introduce a rigid, trans-configured chiral amine motif. The trans-geometry ensures a specific bite angle for metal coordination, which is inaccessible with the cis-analog, and the availability of material at >95% purity minimizes the need for in-house resolution .

Stereospecific Pharmacophore Synthesis

Medicinal chemists designing compounds targeting GPCRs or enzymes where the three-dimensional arrangement of amine and methoxy groups is critical can utilize this single enantiomer as a key intermediate. Based on class-level evidence demonstrating that the wrong enantiomer can be completely inactive [1], procurement of the exact (1S,3S) isomer is mandatory to avoid complete loss of target engagement.

Chiral Resolving Agent Synthesis

Researchers developing chiral derivatizing agents or resolving reagents can use (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine as a pure chemical input. Its well-defined absolute configuration and the availability of analytical data (predicted pKa 10.48, bp 165.2°C) facilitate method development and validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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